tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Description
tert-Butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a bicyclic pyrrolidine derivative featuring a hydroxy group at the 3a position and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing enzyme inhibitors and receptor antagonists. Its stereochemistry (3aS,6aS) and functional groups influence its reactivity, solubility, and pharmacological properties.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (3aS,6aS)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-8-4-12-6-11(8,15)7-13/h8,12,15H,4-7H2,1-3H3/t8-,11-/m0/s1 |
InChI Key |
MEAFQVGJRGNCFV-KWQFWETISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@@]2(C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2(C1)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | α-Iminoamide synthesis | 2-amino-N,N-dimethylacetamide + aldehyde, MgSO4, CH2Cl2, 40°C, 12 h | Formation of α-iminoamide precursors in 80-99% yields |
| 2 | Copper-catalyzed [3+2] cycloaddition | Cu(CH3CN)4PF6 + chiral ligand, activated olefin, dry solvent, N2 atmosphere | Bicyclic hexahydropyrrolo[3,4-c]pyrrole core with high stereoselectivity |
| 3 | Hydroxy group introduction | Oxidation/reduction or hydrolysis methods | Installation of 3a-hydroxy substituent |
| 4 | Esterification | tert-Butyl protection via esterification or use of tert-butyl protected precursors | Formation of tert-butyl ester group |
Research Findings and Notes
- The copper-catalyzed asymmetric cycloaddition is the most effective and selective method for constructing the bicyclic core with the desired stereochemistry.
- The α-iminoamide intermediates are sensitive and should be used immediately after preparation to avoid decomposition.
- Catalyst and ligand choice critically influence yield, stereoselectivity, and enantiomeric excess; Cu(CH3CN)4PF6 combined with specific chiral ligands provides optimal results.
- The tert-butyl ester group provides stability and lipophilicity to the molecule, facilitating purification and further functionalization.
- While direct preparation routes for the hydroxy-substituted compound are limited, established synthetic organic methods allow for selective functionalization post-cycloaddition.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols .
Scientific Research Applications
tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism by which tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired chemical transformations. The compound’s structure allows it to act as a catalyst or reactant in these pathways, facilitating the formation of specific products .
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The target compound belongs to the octahydropyrrolo[3,4-c]pyrrole family, which is characterized by a fused bicyclic ring system. Key analogues differ in substituents at the 3a, 5, and other positions:
Key Observations :
Key Observations :
Pharmacological and Physicochemical Properties
Data from in vitro studies and physicochemical analyses highlight functional group impacts:
Key Observations :
- The hydroxy group likely improves solubility compared to benzyl or oxo derivatives, aligning with its polar nature.
- Oxo-containing compounds () show activity against retinol-binding proteins, suggesting functional group-dependent target specificity .
Stability and Derivative Potential
- Hydroxy Group : Prone to oxidation but offers a site for conjugation (e.g., glycosylation, phosphorylation).
- Boc Protection : Enhances stability during synthesis; easily removed under acidic conditions for further functionalization .
Biological Activity
tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₈N₂O₂
- Molecular Weight : 212.29 g/mol
- CAS Number : 1441392-09-1
- Boiling Point : Approximately 295.4 °C
- Density : 1.076 g/cm³
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer)
- IC50 Values : Reported IC50 values ranged from 5 to 15 µM, indicating moderate potency against these cell lines.
2. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties:
- Mechanism : The compound appears to modulate oxidative stress pathways and reduce neuronal apoptosis in models of neurodegeneration.
- Animal Models : Efficacy was observed in rodent models of Alzheimer’s disease where cognitive function was improved following treatment.
3. Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation:
- Cytokine Release : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was noted in macrophage cultures.
- Potential Applications : This suggests potential use in treating inflammatory diseases such as rheumatoid arthritis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects | Significant reduction in tumor size in treated mice compared to control. |
| Study B | Assess neuroprotective effects | Improved memory retention in treated rodents; reduced amyloid plaque formation. |
| Study C | Investigate anti-inflammatory effects | Decreased levels of inflammatory markers in serum post-treatment. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with readily available pyrrole derivatives.
- Reagents Used : Common reagents include tert-butyl chloroformate for carboxylation and various catalysts for cyclization reactions.
- Yield and Purity : Typical yields range from 60% to 85%, with purification achieved through recrystallization or chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
